![molecular formula C14H19N3O2S B5781717 N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide
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Overview
Description
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of mitochondrial complex I and is commonly used to induce Parkinson's disease-like symptoms in animal models.
Mechanism of Action
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide is converted to its active metabolite, MPP+, by monoamine oxidase-B (MAO-B) in astrocytes. MPP+ is then transported into dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I and leads to the production of reactive oxygen species (ROS). This results in oxidative stress and the degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide include the degeneration of dopaminergic neurons in the substantia nigra, the production of reactive oxygen species, and oxidative stress. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Advantages and Limitations for Lab Experiments
One advantage of using N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide in lab experiments is that it induces Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease in a controlled environment. However, N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide has limitations in terms of its specificity and selectivity. It also has a short half-life and is rapidly metabolized, which can make it difficult to administer in precise doses.
Future Directions
For N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide research include the development of more specific and selective inhibitors of mitochondrial complex I, as well as the study of mitochondrial dysfunction in other neurodegenerative diseases. Researchers are also investigating the potential of N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide as a tool for studying the pathogenesis of Parkinson's disease and for developing new treatments for the disease.
Synthesis Methods
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide is synthesized through a multi-step process that involves the reaction of 4-(4-morpholinyl)aniline with carbon disulfide to form 4-(4-morpholinyl)phenyl)thiourea. This is then reacted with propionyl chloride to form N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide.
Scientific Research Applications
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide is primarily used in scientific research to induce Parkinson's disease-like symptoms in animal models. It is a potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
properties
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-13(18)16-14(20)15-11-3-5-12(6-4-11)17-7-9-19-10-8-17/h3-6H,2,7-10H2,1H3,(H2,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJHEXVXBRTDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide |
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